molecular formula C8H6Cl2O2 B1617116 2,6-Dichlorophenyl acetate CAS No. 28165-71-1

2,6-Dichlorophenyl acetate

Cat. No.: B1617116
CAS No.: 28165-71-1
M. Wt: 205.03 g/mol
InChI Key: YNSMUWSJRXDNLN-UHFFFAOYSA-N
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Description

Esterification Reactions for Aryl Acetate (B1210297) Formation

Esterification is a fundamental reaction in organic chemistry where an alcohol and an acid react to form an ester and water. In the context of producing aryl acetates, a phenol (B47542) (an aromatic alcohol) is reacted with an acylating agent.

The most direct and common method for the synthesis of 2,6-dichlorophenyl acetate is the reaction of 2,6-dichlorophenol (B41786) with either acetic anhydride (B1165640) or acetyl chloride. smolecule.com This reaction is a classic example of nucleophilic acyl substitution. The hydroxyl group of the 2,6-dichlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

The reaction with acetyl chloride is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. smolecule.com

Reaction Scheme:

Generated code

C6H3Cl2OH + (CH3CO)2O → C8H6Cl2O2 + CH3COOH (2,6-Dichlorophenol) + (Acetic anhydride) → (this compound) + (Acetic acid)

Generated code

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMUWSJRXDNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879299
Record name ACETIC ACID, 2,6-DICHLOROPHENYL ESTER
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-71-1
Record name Phenol, 2,6-dichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-dichloro-, acetate
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Record name ACETIC ACID, 2,6-DICHLOROPHENYL ESTER
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways

Physical and Chemical Properties

2,6-Dichlorophenyl acetate (B1210297) is a solid at room temperature. The key physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2,6-dichlorophenyl) acetate nih.gov
CAS Number 28165-71-1 nih.gov
Molecular Formula C₈H₆Cl₂O₂ nih.gov
Molecular Weight 205.04 g/mol nih.govchemeo.com
Synonyms Acetic acid, 2,6-dichlorophenyl ester; 2,6-Dichlorophenol (B41786), acetate nih.govchemeo.com
XLogP3 2.9 nih.gov

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,6-dichlorophenyl acetate. Key mass spectrometry peaks are provided below.

Spectroscopic DataValueSource
Mass Spectrometry (EI, 70 eV) Major peaks at m/z: 162, 43, 164, 206, 63 nih.gov

Chemical Transformations and Reaction Mechanisms

Hydrolysis Pathways of the Ester Moiety

The ester linkage in 2,6-dichlorophenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base, leading to the formation of 2,6-dichlorophenol (B41786) and acetic acid. While specific kinetic studies on 2,6-dichlorophenyl acetate are not extensively detailed in publicly available literature, the general mechanism for ester hydrolysis is well-established and applicable.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2,6-dichlorophenol yield acetic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2,6-dichlorophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing effects of the two chlorine atoms. A final proton transfer from the newly formed acetic acid to the phenoxide ion yields 2,6-dichlorophenol and an acetate salt.

This type of acid-catalyzed hydrolysis is a fundamental step in the synthesis of certain active pharmaceutical ingredients. For instance, the hydrolysis of related complex esters, such as 2-(tert-butoxy)-2-oxoethyl {2[(2,6-dichlorophenyl) amino]phenyl)acetate}, is a key step in producing aceclofenac, where a strong acid like trifluoroacetic acid is used to cleave the ester bond. google.comwipo.intlpnu.ua

CatalystGeneral ReactionProducts
Acid (H⁺)This compound + H₂O2,6-Dichlorophenol + Acetic Acid
Base (OH⁻)This compound + H₂O2,6-Dichlorophenol + Acetate

Aromatic Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two chlorine atoms. However, the chlorine atoms themselves can be targets for nucleophilic aromatic substitution (SNAr).

For a nucleophilic aromatic substitution to occur, a strong nucleophile is required, and the aromatic ring must be substituted with strong electron-withdrawing groups. In this compound, the two chlorine atoms provide this necessary electron deficiency. Although the ortho-positioning of the chlorine atoms creates significant steric hindrance, under specific conditions, a nucleophile can replace one or both chlorine atoms. Research on related dichlorophenyl compounds has shown that chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives. smolecule.com

A notable example of such reactivity is seen in intramolecular reactions. Studies on complex molecules containing the 2,6-dichlorophenyl group, such as phenylmethyl 3-(2,6-dichlorophenyl)-3-oxo-2-(2'-pyridyl)propanoate, have demonstrated that intramolecular nucleophilic aromatic substitution can occur, leading to the formation of novel heterocyclic structures. acs.org In these cases, a nucleophilic part of the molecule attacks the electron-deficient phenyl ring, displacing one of the chlorine atoms.

Reaction TypeReactivityNotes
Electrophilic Aromatic SubstitutionHighly DeactivatedThe two electron-withdrawing chlorine atoms make the ring electron-poor and less reactive towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr)PossibleThe chlorine atoms can be displaced by strong nucleophiles. The reaction is facilitated by the electron-withdrawing nature of the substituents. acs.org

Potential for Nucleophilic Reactions Involving the Acetate Group

The acetate group in this compound provides a reactive site for nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, leading to the substitution of the 2,6-dichlorophenoxy group.

Common reactions of this type include:

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the 2,6-dichlorophenol moiety with the new alcohol, forming a different ester.

Aminolysis/Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can form N-substituted acetamides. For example, the reaction of esters with hydrazine (B178648) hydrate (B1144303) is a common method to produce hydrazides, which are versatile intermediates in the synthesis of various heterocyclic compounds. epstem.net

Reaction with Organometallic Reagents: Reagents like Grignards can attack the ester to form ketones or tertiary alcohols, although this is less controlled than other methods.

Research involving similar structures, such as derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, demonstrates the utility of these reactions. For instance, the carboxylate form of this acid can be reacted with propargyl bromide to form an ester, which then undergoes further reaction with secondary amines, showcasing the accessibility of the ester group to nucleophilic attack. cyberleninka.ru

NucleophileReaction TypeProduct Class
Alcohol (R'-OH)TransesterificationNew Ester (R'-O-C(O)CH₃)
Amine (R'-NH₂)Aminolysis/AmidationAmide (R'-NH-C(O)CH₃)
Hydrazine (H₂NNH₂)HydrazinolysisHydrazide (H₂NNH-C(O)CH₃)

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Mass Spectrometry for Molecular Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 2,6-Dichlorophenyl acetate (B1210297). It also aids in elucidating its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates the components of a mixture before individual mass analysis. In the analysis of 2,6-Dichlorophenyl acetate, the compound is first passed through a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.gov

The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 206, corresponding to the nominal molecular weight of the compound. nih.gov The mass spectrum is characterized by a base peak at m/z 162 and another significant peak at m/z 164, which is indicative of the two chlorine atoms. nist.govnih.gov Another prominent fragment is observed at m/z 43. nih.gov The analysis of these fragments provides a veritable fingerprint for the identification of this compound. nist.govnih.gov

Table 1: Key Mass Spectrometry Data for this compound

Feature Value
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.03 g/mol
CAS Registry Number 28165-71-1

| Top 5 Peaks (m/z) | 162, 43, 164, 206, 63 |

This table summarizes the fundamental mass spectrometry properties of this compound. The data is compiled from various chemical databases and research articles. nist.govnih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and analysis of this compound from complex mixtures.

Kovats Retention Index Studies

The Kovats retention index is a standardized method used in gas chromatography to convert retention times into system-independent constants. This index helps in the identification of compounds by comparing their retention behavior with that of n-alkane standards. For this compound, the Kovats retention index has been determined on different types of columns. nih.gov

On a standard non-polar column, the reported Kovats retention indices are approximately 1296, 1330, 1295, and 1295.8. nih.gov A value of 1342 is reported for a semi-standard non-polar column, and 1971 for a standard polar column. nih.gov These values are crucial for method development and for the confirmation of the compound's presence in various samples.

Table 2: Kovats Retention Indices for this compound

Column Type Kovats Index
Standard non-polar 1296, 1330, 1295, 1295.8
Semi-standard non-polar 1342

| Standard polar | 1971 |

This table presents the Kovats retention indices for this compound on different gas chromatography columns, aiding in its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Table 3: List of Chemical Compounds

Compound Name
This compound
2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

While specific DFT studies on 2,6-dichlorophenyl acetate (B1210297) are not extensively documented in the reviewed literature, a wealth of information can be gleaned from studies on structurally similar compounds, such as other dichlorophenyl derivatives and substituted phenyl acetates. nih.govmdpi.comnih.govdergipark.org.tr Density Functional Theory (DFT) is a preferred method for these investigations, offering a balance between computational cost and accuracy. nih.govmaterialsciencejournal.org

The electronic effects of the chlorine substituents are also a major focus of DFT studies. Chlorine atoms are electron-withdrawing, which alters the electron density distribution across the aromatic ring and influences the reactivity of the molecule.

Table 1: Representative Theoretical Data for Related Dichlorophenyl Compounds from DFT Studies

CompoundMethod/Basis SetKey FindingReference
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolineDFTGood agreement between theoretical and experimental vibrational frequencies and NMR chemical shifts. nih.gov
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileB3LYP/6-311++G(d,p)Optimized molecular geometry agreed well with X-ray diffraction data. mdpi.com
Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetateB3LYP-D4/def2-TZVPPThe two aromatic rings are not co-planar, with a wide angle of 64.27 (8)° between their planes. nih.gov
2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenolDFT/B3LYPAnalysis of geometrical parameters, surface area, and electronic properties. dergipark.org.tr

Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. materialsciencejournal.orgacs.org A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. acs.org

For related dichlorophenyl compounds, HOMO-LUMO analysis has been performed using DFT calculations. materialsciencejournal.orgacs.org In a study on (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one, the computed HOMO and LUMO energies were -7.2328 eV and -2.7225 eV, respectively, resulting in an energy gap of 4.5103 eV. materialsciencejournal.org This relatively large energy gap suggests that the molecule is thermodynamically stable. materialsciencejournal.orgacs.org

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. materialsciencejournal.org These parameters provide a more quantitative prediction of how the molecule will behave in chemical reactions. While a universal theory for predicting chemical reactivity is still evolving, these computational approaches offer valuable insights for screening and understanding the behavior of organic materials. rsc.orgeuropa.eu

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
(2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one-7.2328-2.72254.5103 materialsciencejournal.org
(2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one--6.047 researchgate.net
(E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one--3.67 ajchem-a.com

Prediction of Thermochemical Properties (Theoretical consideration)

Theoretical calculations can also be used to predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the stability and energy of a compound under different conditions.

In a theoretical study of (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one, thermodynamic properties were calculated. materialsciencejournal.org Such calculations provide valuable data that can be used in process design and safety assessments. While specific values for 2,6-dichlorophenyl acetate are not available in the searched literature, the methodologies applied to similar compounds are directly transferable.

Table 3: Theoretically Predicted Thermochemical Properties for a Related Compound

PropertyValueCompoundReference
EnthalpyCalculated(2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one materialsciencejournal.org
EntropyCalculated(2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one materialsciencejournal.org
PolarizabilityCalculated(2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one materialsciencejournal.org

Non-Linear Optical Properties Evaluation (Theoretical consideration, based on related compounds)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Theoretical calculations play a vital role in the design and evaluation of new NLO materials. The NLO properties of a molecule, such as its first hyperpolarizability (β), are related to its electronic structure and the presence of donor-acceptor groups.

Theoretical studies on chalcone (B49325) derivatives, which share structural similarities with phenyl acetates, have shown that the substitution pattern on the phenyl rings can significantly influence the NLO response. researchgate.netciac.jl.cn For example, in a study of (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the dipole moment, polarizability, and first hyperpolarizability were calculated using DFT. researchgate.net The results indicated that the compound could be a good candidate for NLO applications. researchgate.net The intramolecular charge transfer, a key factor for NLO activity, can be enhanced by the appropriate placement of electron-donating and electron-withdrawing groups. ciac.jl.cn

Environmental Fate and Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolysis of 2,6-Dichlorophenyl acetate (B1210297) involves the cleavage of its ester bond by water, a reaction that can be catalyzed by acid or base. However, the rate of this hydrolysis is significantly influenced by the compound's molecular structure. The presence of two chlorine atoms in the ortho-positions (2 and 6) of the phenyl ring creates substantial steric hindrance around the carbonyl group of the acetate moiety. researchgate.netnih.gov This steric hindrance physically obstructs the approach of a nucleophile, such as a water molecule or hydroxide (B78521) ion, to the electrophilic carbonyl carbon, thereby slowing the rate of hydrolysis. researchgate.netrsc.org

This stabilizing effect is well-documented for structurally similar compounds. For instance, studies on various prodrugs containing the 2,6-dichlorophenyl group show high stability in acidic conditions (pH 1.2-4.0) and slow hydrolysis at neutral pH. mdpi.comderpharmachemica.com The hydrolysis of amides and lactams is generally slower than that of esters due to electronic factors, but the steric effect of the 2,6-dichloro substitution pattern is a dominant factor in conferring high stability. nih.gov For 2,6-Dichlorophenyl acetate, this means that while hydrolysis is a key degradation pathway, the compound is expected to be relatively persistent in aqueous environments, particularly under acidic to neutral conditions, compared to non-sterically hindered phenyl acetates. rsc.org

The degradation kinetics are expected to follow pseudo-first-order kinetics. Based on data from analogous compounds, the half-life can vary significantly with pH.

Table 1: Representative Hydrolysis Half-Life Data for Structurally Related Compounds

Compound TypepHTemperature (°C)Half-Life (t½) (hours)Reference
Diclofenac Prodrug (Amide)1.2374.51–12.0 researchgate.net
Diclofenac Prodrug (Amide)7.4373.3–6.0 researchgate.net
Aceclofenac Conjugate (Ester)1.2 (SGF)37No significant hydrolysis derpharmachemica.com
Aceclofenac Conjugate (Ester)7.4 (SIF)37~4.35 derpharmachemica.com

Note: This table presents data for compounds structurally related to this compound to illustrate expected behavior. SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid.

Photolytic Degradation Mechanisms under Environmental Conditions

Photolytic degradation, driven by exposure to sunlight, is another significant pathway for the transformation of this compound and its derivatives in the environment. The primary photoproduct upon initial degradation is expected to be 2,6-dichlorophenol (B41786) (2,6-DCP), as the ester linkage is susceptible to cleavage. nih.gov The subsequent environmental fate is then dictated by the photodegradation of 2,6-DCP.

Studies on 2,6-DCP show that it undergoes direct photolysis when irradiated with UV light (wavelengths >280 nm). nih.gov The degradation generally follows pseudo-first-order kinetics. scirp.orgscirp.org In one study, the photocatalytic degradation of 2,6-DCP using a TiO₂ catalyst under UV light yielded a rate constant of 4.78 × 10⁻⁴ s⁻¹. scirp.orgscirp.org The efficiency of this process is pH-dependent, with maximum degradation often observed in the acidic range. scirp.orgscirp.org

The mechanisms of 2,6-DCP photodegradation can be complex, involving dechlorination and ring-opening reactions. qub.ac.uk Direct photolysis can lead to the formation of chlorinated cyclopentadienic compounds. nih.gov Under photocatalytic conditions, the reaction is facilitated by highly reactive oxygen species (ROS) that lead to more complete mineralization. qub.ac.uk

Table 2: Summary of Photodegradation Studies on 2,6-Dichlorophenol (2,6-DCP)

ConditionKey FindingsReference
Direct UV Photolysis (>280 nm)Produces chlorinated cyclopentadienic compounds. nih.gov
UV + TiO₂ Photocatalysis52% degradation after 30 minutes of irradiation (25 mg/L initial concentration). scirp.org
UV + TiO₂ Photocatalysis (Optimal)Maximum degradation achieved at pH 4 with a 1.25 g/L catalyst dose. scirp.orgscirp.org
Solar Photocatalysis (Fe/Zn@biochar)Effective degradation via dichlorination and ring-opening reactions. qub.ac.uk

Biodegradation Pathways in Soil and Water Systems

Biodegradation by microorganisms is a crucial process for the ultimate removal of this compound from the environment. The degradation is expected to occur in a stepwise manner. The first and most critical step is the enzymatic hydrolysis of the ester bond by microbial esterases, releasing acetic acid and 2,6-dichlorophenol (2,6-DCP). Acetic acid is a readily utilizable carbon source for a wide variety of microorganisms and is quickly mineralized.

The persistence of the compound is therefore dependent on the biodegradation of 2,6-DCP. Several bacterial strains have been identified that can utilize 2,6-DCP as their sole source of carbon and energy under aerobic conditions. nih.gov For example, Ralstonia sp. strain RK1, isolated from freshwater pond sediment, was shown to completely mineralize 2,6-DCP. nih.gov Similarly, Bacillus mucilaginosus has demonstrated the ability to degrade 2,6-DCP. iaea.org However, at high concentrations (above 300 µM), 2,6-DCP can inhibit its own degradation, likely due to its function as an uncoupling agent in biological membranes. nih.gov

The general pathway for the bacterial degradation of chlorophenols involves initial hydroxylation of the aromatic ring, followed by ring cleavage. d-nb.info For dichlorophenols, this typically proceeds via an ortho- or meta-cleavage pathway, eventually leading to intermediates that can enter central metabolic cycles like the TCA cycle. d-nb.infomdpi.com

Table 3: Microorganisms Involved in the Biodegradation of 2,6-Dichlorophenol (2,6-DCP)

MicroorganismEnvironmentKey Pathway/ObservationReference
Ralstonia sp. strain RK1Freshwater SedimentComplete mineralization of 2,6-DCP as sole carbon source. nih.gov
Bacillus mucilaginosusPetroleum-Polluted SoilDechlorinates 2,6-DCP in the initial degradation step. iaea.org
Rhodococcus opacus-Utilizes ortho-cleavage pathway for catechol, a common intermediate in phenol (B47542) degradation. mdpi.com

Sorption and Mobility in Environmental Matrices

The movement of this compound through soil and its partitioning into sediment are largely controlled by its sorption characteristics. Sorption is typically estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to bind to the organic matter fraction of soil or sediment. pdx.edu

A key parameter used to estimate Koc is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. pdx.edu For this compound, the estimated XLogP3 (a computational model for log Kow) is 2.9. nih.gov Using common regression-derived equations (e.g., log Koc ≈ 1.00 * log Kow - 0.21), the log Koc can be estimated. pdx.edu

The primary degradation product, 2,6-dichlorophenol, has a reported log Kow of 2.75 and an estimated Koc of 410. nih.gov According to classification schemes, a Koc value of 410 suggests that 2,6-dichlorophenol is expected to have moderate mobility in soil. nih.gov Given the similar log Kow value, this compound is also expected to exhibit moderate mobility.

The mobility of its degradation product, 2,6-dichlorophenol, is also influenced by soil pH. With a pKa of 6.79, 2,6-dichlorophenol will exist partially in its anionic (phenolate) form in neutral to alkaline soils. nih.gov This anionic form is more water-soluble and less likely to sorb to organic matter, leading to increased mobility in the environment. Therefore, leaching into groundwater could be a concern, particularly for the degradation product in soils with low organic matter and higher pH. nih.govecetoc.org

Table 4: Physicochemical Properties Relevant to Environmental Mobility

CompoundPropertyValueImplication for MobilityReference
This compoundXLogP3 (log Kow estimate)2.9Moderate sorption, moderate mobility expected. nih.gov
2,6-Dichlorophenollog Kow2.75Moderate sorption. nih.gov
2,6-DichlorophenolKoc (estimated)410 L/kgModerate mobility in soil. nih.gov
2,6-DichlorophenolpKa6.79Increased mobility in neutral to alkaline soils due to anion formation. nih.gov

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Other Chlorinated Aromatic Compounds

The 2,6-dichlorophenyl moiety is a key structural feature in various biologically active compounds. The synthesis of these molecules often involves intermediates that carry this specific substitution pattern. While direct large-scale use of 2,6-dichlorophenyl acetate (B1210297) as a starting material is not extensively documented in comparison to its parent phenol (B47542) or related acids, its fundamental structure is central to the synthesis of other chlorinated aromatics.

For instance, the related compound 2,6-dichlorophenylacetic acid is a well-established precursor for numerous complex molecules. chemicalbook.com It can be synthesized from starting materials like 2,6-dichlorotoluene (B125461) or 2,6-dichlorobenzyl alcohol through multi-step pathways. chemicalbook.comgoogle.com One documented synthesis involves the hydrolysis of 2,6-dichlorophenylacetonitrile. chemicalbook.com The conversion of such acids into other functional groups is a standard practice in organic synthesis. For example, 2,6-dichlorophenylacetic acid can be converted to its corresponding acid chloride, which is a highly reactive intermediate for creating amides and esters. chemicalbook.com

Similarly, the acetate group of 2,6-dichlorophenyl acetate can be hydrolyzed to yield 2,6-dichlorophenol (B41786). This phenol can then participate in various reactions, such as etherifications or reactions to form other esters, effectively using the acetate as a protecting group or a stepping stone to further functionalization while retaining the critical dichlorinated aromatic ring.

Role in the Preparation of Complex Organic Molecules

The 2,6-dichlorophenyl group is integral to the structure of several modern pharmaceutical compounds. Intermediates containing this group are crucial for building the final molecular structure.

A notable example is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, which is chemically named 2-[(2,6-dichloroanilino)phenyl]acetic acid. epstem.net The synthesis of Diclofenac and its derivatives involves precursors that establish the 2,6-dichloroaniline (B118687) portion of the molecule. epstem.netresearchgate.netgoogle.com While not a direct precursor, the structural motif of this compound is clearly relevant.

More directly, ethyl 2-(2,6-dichlorophenyl)acetate, a closely related ester, is identified as a key intermediate in the synthesis of heteroarylaminonaphthyridinone derivatives. lookchem.com These derivatives are being investigated as multiple kinase pathway inhibitors, which are important in developing targeted therapies for diseases like cancer. lookchem.com The use of this ethyl ester highlights the importance of the 2,6-dichlorophenyl structural unit in medicinal chemistry for creating novel treatments. lookchem.com

Furthermore, the core structure is found in potent and selective modulators of neurotransmitter receptors. For example, a complex molecule designed as a positive allosteric modulator of the human dopamine (B1211576) D1 receptor was synthesized using 2-(2,6-dichlorophenyl)acetic acid as a key building block. acs.orgresearchgate.net In this synthesis, the acid was coupled with a complex amine to form the final amide product, demonstrating the utility of the 2,6-dichlorophenyl unit in constructing sophisticated central nervous system drug candidates. acs.org

Precursor/IntermediateFinal Compound Class/ExampleTherapeutic Area/ApplicationReference
Ethyl 2-(2,6-dichlorophenyl)acetateHeteroarylaminonaphthyridinone derivativesMultiple kinase pathway inhibitors (e.g., cancer therapy) lookchem.com
2-(2,6-Dichlorophenyl)acetic acidLY3154207 (Dopamine D1 PAM)Neurological disorders acs.orgresearchgate.net
2,6-Dichloroaniline (related structure)DiclofenacNon-steroidal anti-inflammatory drug (NSAID) epstem.net

This compound holds potential as a foundational building block in multi-step synthesis due to the distinct reactivity of its components. nih.gov The ester functional group can undergo several key transformations:

Hydrolysis: The acetate can be easily removed by acid or base-catalyzed hydrolysis to reveal the parent 2,6-dichlorophenol, which can then be used in subsequent steps.

Transesterification: The acetate group can be exchanged for other ester groups, allowing for the modification of solubility or reactivity.

The dichlorinated phenyl ring provides a stable, sterically defined scaffold. The two chlorine atoms are ortho to the point of attachment, which creates significant steric hindrance. This can be exploited to direct reactions to other, less hindered positions on a larger molecule. The chlorine atoms also withdraw electron density from the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

In syntheses like that of the dopamine D1 receptor modulator, the 2-(2,6-dichlorophenyl)acetyl group is added late in the sequence. acs.org This strategy leverages the stability and specific conformation that the bulky, electron-poor dichlorophenyl group imparts upon the final molecule. acs.orgresearchgate.net This demonstrates the "building block" nature of the 2,6-dichlorophenyl moiety, which is readily available from precursors like this compound or its corresponding acid.

Rational Design of Derivatives for Chemical Research

The 2,6-dichlorophenyl group is frequently incorporated into new molecules through rational design to achieve specific biological activities. Researchers intentionally use this moiety to explore and optimize interactions with biological targets.

Recent studies have focused on designing dual DNA binders and Dihydrofolate Reductase (DHFR) inhibitors for cancer therapy. nih.gov In this work, scientists synthesized a series of compounds containing a 2,6-dichlorophenyl group to assess how this substitution pattern affects the inhibitory potency against the target enzyme. nih.gov The inclusion of the 2,6-dichlorostyryl moiety was a deliberate design choice to probe the binding pocket of the enzyme. nih.gov

Similarly, the rational design of novel inhibitors for HIV has utilized the 2,6-dichlorophenyl structure. nih.gov In a study aimed at creating dual inhibitors of HIV-1 reverse transcriptase and RNase H, a series of thiazolidinone derivatives were synthesized. nih.gov One of the synthesized compounds, 2-(2,6-Dichlorophenyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)thiazolidin-4-one, was created as part of a library designed to target specific sites on the viral enzyme. nih.gov

In another example, researchers designed inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia. tandfonline.com The design strategy involved modifying existing inhibitor scaffolds to include various substituted phenyl groups, including the 2,6-dichlorophenyl group, to optimize binding and inhibitory activity against both the normal and mutated forms of the kinase. tandfonline.com

Future Research Directions and Emerging Areas of Inquiry

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthesis methods for 2,6-dichlorophenyl acetate (B1210297) and its precursors is a significant area of future research. Traditional methods for producing related compounds, such as 2,6-dichlorophenylacetic acid, often involve harsh conditions and hazardous reagents, such as high-pressure carbon monoxide reactions or the use of sodium cyanide. chemicalbook.comgoogle.com These processes present safety concerns, require specialized equipment, and generate significant waste, making them less suitable for sustainable industrial production. chemicalbook.comgoogle.com

Future research is expected to focus on several green chemistry principles to address these limitations:

Solvent-Free Reactions: One promising approach is the use of solvent-free reaction conditions. For instance, the synthesis of hexahydroacridine-1,8-diones using 2,6-dichlorobenzaldehyde (B137635) has been achieved under solvent-free conditions, highlighting the potential for similar strategies in the synthesis of 2,6-dichlorophenyl acetate derivatives. academie-sciences.fr This approach minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification.

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The application of microwave-assisted synthesis has been successful for various organic transformations, including the synthesis of ferrocenyl chalcones and pyrimidine (B1678525) derivatives. nih.govsciforum.net Exploring microwave-assisted esterification of 2,6-dichlorophenol (B41786) or related reactions could provide a more efficient and energy-saving route to this compound.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents another avenue for green synthesis. Biocatalytic processes are typically conducted under mild conditions in aqueous media, offering high selectivity and reducing the formation of byproducts. Research into lipases or esterases for the acylation of 2,6-dichlorophenol could lead to a highly sustainable and efficient synthetic method.

Use of Greener Reagents and Catalysts: The replacement of hazardous reagents with more environmentally friendly alternatives is a key goal. For example, instead of using highly toxic acylating agents, greener alternatives could be explored. Furthermore, the development of recoverable and reusable catalysts, such as ionic liquids or solid-supported catalysts, can significantly improve the sustainability of the synthesis. ajgreenchem.comscirp.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachPotential Advantages
Solvent-Free SynthesisReduced waste, simplified purification, lower environmental impact. academie-sciences.fr
Microwave-Assisted SynthesisFaster reaction times, higher yields, energy efficiency. rsc.orgnih.govsciforum.net
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.
Greener Reagents and CatalystsReduced toxicity, improved safety, potential for catalyst recycling. ajgreenchem.comscirp.org

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of the 2,6-dichlorophenyl group make this compound and its derivatives interesting substrates for novel catalytic transformations. Future research in this area is likely to focus on leveraging these properties to achieve selective and efficient chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used in the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The electron-withdrawing nature of the chlorine atoms in the 2,6-dichlorophenyl group can influence the reactivity of the aromatic ring in cross-coupling reactions. acs.org Research has shown that related compounds, such as (2,6-dichlorophenyl)dimethylsilanolate, are effective partners in Hiyama-type and other cross-coupling reactions. acs.orgnih.gov Future studies could explore the use of this compound in Suzuki, Heck, and Buchwald-Hartwig amination reactions to synthesize complex molecules. For instance, palladium-catalyzed direct arylation has been used to couple hindered aryl bromides with thiophene (B33073) derivatives, suggesting the potential for similar reactions with this compound. beilstein-journals.org

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. The steric hindrance provided by the two ortho-chloro substituents could direct catalysts to activate specific C-H bonds in the molecule, leading to highly regioselective transformations. Research on ruthenium-catalyzed C-H activation has shown that ortho-C-Cl bond activation can compete with C-H activation in 2,6-dichloroaniline (B118687), indicating the complex reactivity of such systems. epa.gov Investigating the C-H activation of the acetyl group or the aromatic ring of this compound could open up new avenues for its functionalization.

Asymmetric Catalysis: The development of enantioselective transformations is a major goal in modern chemistry. The chiral environment created by a catalyst can induce asymmetry in the product. Future work could involve designing chiral catalysts that can differentiate between the prochiral faces of the ester group or other functional groups that might be introduced into the molecule, leading to the synthesis of enantiomerically enriched products.

Metalloporphyrin-Catalyzed Oxidations: Metalloporphyrins are versatile catalysts for a variety of oxidation reactions. worldscientific.com The use of manganese or ruthenium porphyrins bearing bulky substituents like the 2,6-dichlorophenyl group has been shown to enhance catalytic activity and selectivity in the oxidation of various substrates, including α,β-enones and hydrocarbons. uc.ptmdpi.com Exploring the use of this compound as a ligand or substrate in such catalytic systems could lead to novel oxidative transformations.

Advanced Spectroscopic Studies for Conformational Analysis

A detailed understanding of the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, in conjunction with computational methods, are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are used for basic structural confirmation, advanced NMR techniques can provide more detailed conformational information. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing insights into the preferred orientation of the acetate group relative to the dichlorophenyl ring.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. scienceopen.comresearchgate.netiucr.orgnih.gov Determining the crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering a clear picture of its three-dimensional arrangement. This information is invaluable for validating computational models and understanding intermolecular interactions in the solid state. For a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, X-ray analysis revealed a wide angle between the two aromatic rings due to steric strain. nih.gov

The following table outlines the type of information that can be obtained from different spectroscopic techniques:

Spectroscopic TechniqueInformation Provided
Advanced NMR (e.g., NOESY)Through-space atomic proximities, conformational preferences in solution. nih.gov
FT-IR and FT-Raman SpectroscopyVibrational modes of functional groups, information on molecular structure and bonding. researchgate.netscience.govnih.gov
X-ray CrystallographyPrecise bond lengths, bond angles, torsion angles, and solid-state conformation. scienceopen.comresearchgate.netiucr.orgnih.gov

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govresearchgate.net Future research will likely leverage computational methods to design novel derivatives of this compound with specific, tailored properties.

DFT Studies on Reactivity: DFT calculations can be used to model the electronic structure of this compound and its potential derivatives. kbhgroup.in By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack. materialsciencejournal.org This information is crucial for designing new reactions and understanding the reactivity of the molecule. For example, DFT studies on related compounds have been used to analyze intermolecular interactions and elucidate electronic properties. researchgate.net

In Silico Design of Functionalized Derivatives: Computational screening can be used to design and evaluate a large number of virtual derivatives of this compound. By systematically modifying the structure and calculating the desired properties (e.g., electronic properties, steric hindrance, potential for specific interactions), researchers can identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new molecules with tailored reactivity for applications in catalysis, materials science, or as building blocks in organic synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies: If derivatives of this compound are found to have biological activity, QSAR studies can be employed to establish a mathematical relationship between the chemical structure and the observed activity. frontiersin.org This allows for the prediction of the activity of new, unsynthesized compounds and helps in the rational design of more potent derivatives.

The following table highlights the applications of computational methods in the design of this compound derivatives:

Computational MethodApplication
Density Functional Theory (DFT)Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.netkbhgroup.inmaterialsciencejournal.org
In Silico ScreeningVirtual design and evaluation of large libraries of derivatives with tailored properties.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and rational design of more potent compounds. frontiersin.org

Q & A

Basic: What are the optimized synthetic routes for preparing 2,6-Dichlorophenyl acetate, and how can reaction efficiency be improved?

Methodological Answer:
The esterification of 2-(2,6-dichlorophenyl)acetic acid with ethanol in the presence of concentrated sulfuric acid is a standard method. Key steps include:

  • Dissolving the acid in ethanol and adding H₂SO₄ as a catalyst.
  • Refluxing overnight to ensure complete ester formation.
  • Neutralizing excess acid with saturated NaHCO₃ post-reaction.
  • Purification via solvent extraction (ethyl acetate) and drying over anhydrous MgSO₄ .
    To improve efficiency, monitor reaction progress using TLC or NMR to optimize reflux time and catalyst loading.

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:
After synthesis, purification typically involves:

  • Liquid-liquid extraction : Washing with NaHCO₃ to remove unreacted acid, followed by drying with MgSO₄ .
  • Recrystallization : If solid impurities persist, recrystallize from ethanol or ethyl acetate to enhance purity .
  • Salt formation : For derivatives, sodium salts can be precipitated and isolated via vacuum filtration (e.g., sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How does this compound interact with transition metals in coordination chemistry studies?

Methodological Answer:
The acetate group in this compound can act as a monodentate ligand, coordinating to metal ions (e.g., Ru³⁺, Rh³⁺) via the carboxylate oxygen. Key steps for studying coordination:

  • Synthesize metal complexes by refluxing the compound with metal salts (e.g., RuCl₃) in ethanol.
  • Characterize using IR spectroscopy: A shift in the C=O stretching frequency (from ~1700 cm⁻¹ to ~1600 cm⁻¹) confirms coordination .
  • Thermal gravimetric analysis (TGA) can assess stability, showing decomposition patterns of the metal complex .

Advanced: How do physicochemical properties like log P influence the biological or environmental behavior of this compound derivatives?

Methodological Answer:
The octanol-water partition coefficient (log P) predicts solubility and bioaccumulation potential. For example:

  • Sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate has a log P of 4.51, indicating high lipophilicity and potential membrane permeability .
  • To determine log P, use the OECD Test Guideline 107 shake-flask method: Partition the compound between n-octanol and water, then quantify concentrations via HPLC .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

  • NMR analysis : Compare chemical shifts with literature. For example, the ethyl group in ethyl 2-(2,6-dichlorophenyl)acetate shows a triplet at δ 1.26 ppm (CH₃) and a quartet at δ 4.19 ppm (CH₂) .
  • IR spectroscopy : Confirm ester C=O stretches at ~1740 cm⁻¹ and monitor shifts upon metal coordination .
  • Cross-validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.

Advanced: What methodologies assess the thermal stability of this compound metal complexes?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat samples under nitrogen (10°C/min) to track mass loss. For example, Ru(III) complexes decompose above 250°C, leaving metal oxides as residues .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.